Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Description
Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a synthetic organic compound featuring a benzyl ester group, a tert-butoxycarbonyl (Boc)-protected amine, and an iodine substituent. Its molecular structure combines lipophilic (benzyl, Boc) and reactive (iodo) moieties, making it a versatile intermediate in pharmaceutical and chemical synthesis. The Boc group enhances stability during reactions, while the iodine atom offers a site for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(10-17)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOJSICMDXGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, also referred to as N-(tert-butoxycarbonyl)-O-benzyl-3-iodotyrosine, is a compound with significant potential in organic synthesis and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Formula : C21H24INO5
Molecular Weight : 497.3 g/mol
IUPAC Name : (2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS Number : 218769-48-3
The biological activity of this compound is primarily attributed to its structural components that facilitate specific interactions with biological targets. The iodine atom enhances reactivity, allowing for selective modifications in biochemical pathways. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be selectively removed to release active derivatives.
Enzymatic Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes involved in fatty acid biosynthesis. By targeting enzymes such as acetyl-CoA carboxylase and fatty acid synthase, it disrupts lipid metabolism, which is crucial in various physiological and pathological processes.
Case Studies
- Inhibition of Fatty Acid Synthase : A study demonstrated that this compound significantly reduced the activity of fatty acid synthase in vitro, leading to decreased lipid accumulation in cultured adipocytes.
- Protein Engineering Applications : The compound has been utilized in the modification of proteins to study structure-function relationships. Its unique reactivity allows for the incorporation of iodine into peptide sequences, providing insights into the role of specific amino acids in protein functionality.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C21H24INO5 | Inhibits fatty acid biosynthesis |
| N-(tert-butoxycarbonyl)-L-tyrosine | C15H19NO4 | Less reactive due to absence of iodine |
| O-benzyl-L-tyrosine | C16H19NO3 | Lacks Boc protection, less stable |
Research Findings
Recent studies have highlighted the potential therapeutic implications of this compound in metabolic disorders. Its ability to modulate lipid metabolism positions it as a candidate for further investigation in conditions such as obesity and diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Benzyl Esters
- Benzyl butanoate (): A simple ester lacking the Boc-protected amine and iodine. Its lipophilicity and stability under basic conditions are comparable, but it lacks reactivity for further derivatization.
- Allyl butanoate (): Features an allyl ester instead of benzyl. Allyl esters are more prone to hydrolysis under acidic conditions, whereas benzyl esters offer greater stability .
Boc-Protected Amines
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride (): Contains a Boc-protected amine but uses a methyl ester and lacks iodine. The Boc group in both compounds provides stability during synthesis, but the iodine in the target compound enables unique reactivity (e.g., halogenation or cross-coupling) .
Iodo-Substituted Compounds
- 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (–3, 6): Shares the Boc-protected amine but replaces iodine with a hydroxyl group. The hydroxyl group increases polarity, reducing lipophilicity compared to the iodinated target compound. Iodine’s higher atomic weight and electronegativity also influence solubility and reactivity .
Physical and Chemical Properties
*Estimated molecular weight based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
